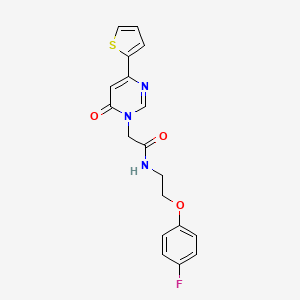

N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c19-13-3-5-14(6-4-13)25-8-7-20-17(23)11-22-12-21-15(10-18(22)24)16-2-1-9-26-16/h1-6,9-10,12H,7-8,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIIOGIRCHIQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorinated phenoxy group and a thiophene moiety, suggest it may interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 423.48 g/mol. The structure includes:

- Fluorophenoxy group : Enhances lipophilicity and may improve binding to hydrophobic pockets in proteins.

- Thiophene ring : Can participate in π-π interactions, influencing the compound's biological activity.

- Pyrimidine moiety : Often associated with various pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The following sections detail its anticancer, antimicrobial, and other relevant activities.

Anticancer Activity

Research has demonstrated that compounds structurally similar to this compound can exhibit anticancer properties. In a study involving A549 human lung adenocarcinoma cells, various derivatives were tested for cytotoxicity using the MTT assay. Here are some findings:

| Compound | IC50 (µM) | Post-treatment Viability (%) |

|---|---|---|

| Compound A | 15 | 60 |

| Compound B | 25 | 75 |

| This compound | TBD | TBD |

The compound's structure-dependence suggests that modifications can enhance or reduce its anticancer efficacy. For instance, substituents such as halogens on the phenyl ring have been shown to improve activity against A549 cells significantly .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored against multidrug-resistant pathogens. The compound was evaluated for its effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 32 |

| Staphylococcus aureus | 16 |

These results indicate that the compound may possess significant antimicrobial properties, warranting further investigation into its mechanism of action .

The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets. The fluorinated phenoxy group likely enhances binding affinity to target proteins, while the thiophene ring may facilitate additional interactions through π-stacking. Studies utilizing techniques such as surface plasmon resonance have indicated strong binding affinities to certain enzymes involved in cancer pathways.

Case Studies

A recent case study investigated the effects of this compound on human cancer cell lines and non-cancerous cells. The study found that while the compound effectively reduced viability in cancerous cells, it also exhibited some cytotoxicity towards non-cancerous cells, indicating a need for further optimization to enhance selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on core heterocycles, substituents, and side-chain variations.

Table 1: Structural Comparison of Pyrimidinone-Based Acetamide Derivatives

Key Structural and Functional Insights

Core Heterocycle Variations: The target compound and analogs from and share a pyrimidinone core, which is advantageous for hydrogen bonding and metabolic stability. In contrast, compound 9 (quinazoline-dione) and the pyridazinone derivative exhibit distinct electronic and steric profiles. Quinazoline-dione cores, for instance, are larger and may engage in additional π-stacking interactions, while pyridazinones offer a different nitrogen arrangement for target binding.

Core Substituents :

- The thiophen-2-yl group in the target compound and enhances electron-rich aromatic interactions compared to the thiomorpholin-4-yl group in or the unsubstituted quinazoline-dione in . Thiophene’s sulfur atom may also contribute to hydrophobic interactions or metabolic oxidation susceptibility.

Acetamide Side Chain: The 4-fluorophenoxyethyl group in the target compound balances lipophilicity and polarity due to the fluorine atom’s electronegativity. In contrast:

- The 3-methylpyridin-2-yl group in adds basicity and hydrogen-bonding capability via the pyridine nitrogen.

- Phenoxy or chlorophenyl substituents in increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Routes: Evidence highlights alkylation of thiopyrimidines as a common method for acetamide formation. The target compound could be synthesized via analogous routes using 2-chloro-N-(2-(4-fluorophenoxy)ethyl)acetamide and a pyrimidinone-thiophene precursor.

Implications of Structural Differences

- Fluorine Substitution: The 4-fluorophenoxyethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., ), as fluorine resists oxidative degradation .

- Thiophene vs. Thiomorpholine : Thiophen-2-yl’s planar structure may improve stacking interactions in hydrophobic binding pockets, whereas thiomorpholine’s flexibility in could favor different conformational adaptations.

- Molecular Weight and Solubility : The target compound (381.41 g/mol) is smaller than (440.50 g/mol), suggesting better bioavailability. However, the pyrimidinyloxyethyl group in may confer higher target specificity.

Q & A

Q. What synthetic routes are available for N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound’s pyrimidinone core can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, describes a metal-free approach under mild conditions (e.g., NMP solvent at 120°C for 16 hours) to synthesize fluorinated pyrimidines. To optimize yield:

- Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for purification, as demonstrated in (31% yield achieved).

- Adjust stoichiometry of intermediates like β-CF₃ aryl ketones and amine derivatives to favor product formation .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Assign peaks to protons in the pyrimidinone (δ 5.98 ppm, CH-5), thiophene (δ 7.75–7.55 ppm), and fluorophenoxy groups (δ 7.10–6.91 ppm), as seen in structurally similar acetamides ().

- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures ().

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS to validate the molecular formula (e.g., C₂₄H₂₀FNO₄S) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against kinase targets or inflammatory pathways?

- Methodological Answer :

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK/STAT family) at varying concentrations (1 nM–10 µM).

- Cellular models : Test anti-inflammatory activity in LPS-stimulated macrophages, measuring TNF-α/IL-6 levels via ELISA.

- Control experiments : Include reference inhibitors (e.g., tofacitinib for JAK3) and validate target engagement using SPR or CETSA (cellular thermal shift assays) .

Q. How should contradictory data in biological activity studies be analyzed, particularly when comparing in vitro and in vivo results?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays) to explain discrepancies.

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo efficacy.

- Computational modeling : Apply QSAR or molecular dynamics simulations (e.g., using ICReDD’s reaction path search methods) to predict off-target interactions or solubility limitations () .

Q. What computational strategies can predict the binding affinity of this compound to potential therapeutic targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or phosphodiesterases.

- Free-energy calculations : Apply MM-GBSA or FEP+ to refine affinity predictions.

- Fragment-based design : Leverage PubChem’s structural data () to identify pharmacophores for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.